![molecular formula C14H11Cl2N3O4 B4128689 N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-nitrophenyl)urea](/img/structure/B4128689.png)
N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-nitrophenyl)urea
Overview
Description
N-(2,3-dichlorophenyl)-N'-(4-methoxy-2-nitrophenyl)urea, commonly known as Diuron, is a widely used herbicide that belongs to the family of substituted urea herbicides. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness in controlling a wide range of weeds. In
Mechanism of Action
Diuron works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. This results in the disruption of the electron transport chain, leading to the production of reactive oxygen species, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Studies have shown that Diuron can have adverse effects on non-target organisms, including humans. It has been shown to cause oxidative stress, DNA damage, and disruption of hormonal balance in animals. It has also been linked to developmental abnormalities in fish and amphibians.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide, and its effectiveness in controlling weeds has been well established. It is also relatively easy to synthesize and has a long shelf life. However, its toxicity to non-target organisms, including humans, means that caution must be taken when handling and using it in lab experiments. Additionally, the effects of Diuron on different plant species may vary, making it important to test its efficacy on a range of plants.
Future Directions
Further research is needed to fully understand the effects of Diuron on non-target organisms, including humans. Studies should focus on the development of alternative herbicides that are less toxic and have a lower environmental impact. Additionally, research should be conducted to determine the long-term effects of Diuron on soil health and the ecosystem. Finally, more studies are needed to explore the potential of Diuron as a tool for weed management in organic farming systems.
Scientific Research Applications
Diuron is widely used in agricultural and non-agricultural settings as a herbicide. It is effective in controlling a broad range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges. It is also used in aquatic environments to control algae and other aquatic weeds.
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-methoxy-2-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O4/c1-23-8-5-6-10(12(7-8)19(21)22)17-14(20)18-11-4-2-3-9(15)13(11)16/h2-7H,1H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEMBFHYEQNGCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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